Guanosine-2'-monophosphate

Description

Definitional Framework of Guanosine (B1672433) Monophosphate as a Ribonucleotide

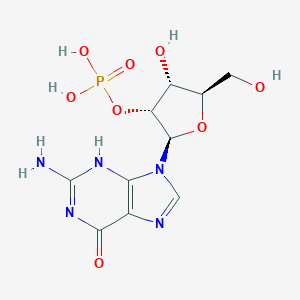

Guanosine monophosphate (GMP) is a fundamental nucleotide that plays a crucial role in various biological processes. ontosight.ai It is classified as a ribonucleotide, a molecule containing a ribose sugar, a phosphate (B84403) group, and a nitrogenous base. wikipedia.org Specifically, GMP consists of the purine (B94841) base guanine (B1146940) linked to a ribose sugar, which is in turn esterified with a single phosphate group. wikipedia.orgebi.ac.uk This structure makes it a ribonucleoside monophosphate. ebi.ac.uk The general chemical formula for GMP is C10H14N5O8P. wikipedia.orgbiologyonline.com

As a nucleotide, GMP is a building block for ribonucleic acid (RNA), a vital macromolecule involved in the coding, decoding, regulation, and expression of genes. ontosight.aiwikipedia.org The linkage of successive nucleotides via phosphodiester bonds forms the backbone of RNA. wikipedia.org GMP can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for energy transfer and various metabolic processes. cymitquimica.com

Foundational Role in Cellular Biochemistry and Molecular Biology

Guanosine monophosphate is a cornerstone of cellular biochemistry and molecular biology, participating in a wide array of critical functions. ontosight.ai One of its most significant roles is serving as a monomeric unit in the synthesis of RNA. wikipedia.org Through its conversion to GTP, GMP is incorporated into RNA chains by RNA polymerases. caymanchem.comsigmaaldrich.com

Beyond its role in nucleic acid synthesis, GMP and its derivatives are integral to cellular signaling. ontosight.aicymitquimica.com The cyclic form, guanosine 3',5'-cyclic monophosphate (cGMP), acts as a ubiquitous second messenger, transducing signals from hormones and neurotransmitters to elicit specific cellular responses. wikipedia.orgnih.gov These responses include the regulation of ion channel conductance, glycogenolysis, and apoptosis. nih.govwikipedia.org

Furthermore, GMP is a key player in cellular metabolism. ontosight.ai It is involved in the de novo synthesis of purines, a metabolic pathway that produces the building blocks for nucleic acids. biologyonline.com The synthesis of GMP begins with D-ribose 5'-phosphate and involves the gradual formation of the purine ring. wikipedia.org

Overview of Guanosine Monophosphate Isomers and their Biological Significance

Guanosine monophosphate can exist in several isomeric forms, distinguished by the position of the phosphate group on the ribose sugar. The primary isomers are guanosine-2'-monophosphate (B77621) (2'-GMP), guanosine-3'-monophosphate (3'-GMP), and guanosine-5'-monophosphate (B10773721) (5'-GMP). Each of these isomers has distinct biological roles and significance.

Specific Research on this compound (2'-GMP)

This compound (2'-GMP) is an isomer where the phosphate group is attached to the 2'-hydroxyl group of the guanosine's ribose sugar. mybiosource.com Research has shown that 2'-GMP is a metabolite formed during the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). mybiosource.com

A significant area of research for 2'-GMP involves its interaction with ribonucleases (RNases), enzymes that catalyze the degradation of RNA. Studies have demonstrated that 2'-GMP can bind to and act as an inhibitor of RNase T1. ebi.ac.uk The three-dimensional structures of RNase T1 in complex with its inhibitors, including 2'-GMP, have been studied to understand these interactions better. ebi.ac.uk Furthermore, the crystal structure of a complex between ribonuclease from Streptomyces aureofaciens (RNase Sa) and 2'-GMP has been determined, providing detailed insights into their binding. ebi.ac.uk

Distinctions and Interrelationships with Guanosine-3'-monophosphate and Guanosine-5'-monophosphate

The isomers of guanosine monophosphate are primarily distinguished by the attachment point of the phosphate group on the ribose moiety.

This compound (2'-GMP): The phosphate group is at the 2'-position of the ribose sugar. mybiosource.com

Guanosine-3'-monophosphate (3'-GMP): The phosphate group is attached to the C-3 carbon of the ribose. drugbank.comnih.gov It is a purine ribonucleoside 3'-monophosphate. drugbank.com

Guanosine-5'-monophosphate (5'-GMP): The phosphate group is esterified to the 5'-position of the guanosine nucleoside. wikipedia.orgnih.gov

While all are forms of GMP, their biological roles differ. 5'-GMP is the most common form and is the direct precursor for the synthesis of GTP and subsequent incorporation into RNA. caymanchem.com It also functions as a flavor enhancer in the food industry. wikipedia.org 3'-GMP is also known to interact with and inhibit RNase T1. ebi.ac.uk

The interrelationship between these isomers is often seen in the context of RNA degradation. The action of certain ribonucleases can lead to the formation of 2'-GMP and 3'-GMP as breakdown products of RNA.

Historical Trajectories in Guanosine Monophosphate Research

The discovery and subsequent research into guanosine monophosphate and its derivatives have been pivotal in advancing our understanding of cellular signaling and metabolism. The journey began with the identification of cyclic GMP (cGMP) in the 1960s. wikipedia.orgfrontiersin.org The synthesis of cGMP in 1960 spurred rapid progress in understanding its regulation and effects. wikipedia.org

A significant milestone in the field was the development of an accurate radioimmunoassay for cGMP in 1968, which greatly facilitated research. nih.gov In 1969, the enzyme responsible for cGMP synthesis, guanylyl cyclase, was described. nih.gov Early studies also revealed that guanylyl cyclases exist in both soluble and membrane-bound forms. nih.gov

The 1971 Nobel Prize awarded to Earl W. Sutherland for his work on secondary messengers, including cyclic AMP, also brought attention to cGMP, although it initially received less focus. wikipedia.org However, pivotal discoveries in the 1980s, such as the role of nitric oxide (NO) in activating soluble guanylyl cyclase to produce cGMP, reignited interest in this signaling molecule. wikipedia.org The earliest known use of the term "guanosine monophosphate" in published literature dates back to 1954. oed.com

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. De Novo Biosynthesis and Metabolic Interconversions of Guanosine Monophosphate

Purine (B94841) Nucleotide Biosynthesis Pathway Leading to Guanosine (B1672433) Monophosphate

The de novo synthesis of purine nucleotides is a complex and energetically demanding process that culminates in the formation of inosine (B1671953) monophosphate (IMP). IMP serves as a critical branch-point intermediate, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine monophosphate (GMP). The pathway to GMP from IMP involves two key enzymatic steps, ensuring the controlled production of guanine (B1146940) nucleotides necessary for a multitude of cellular functions, including RNA and DNA synthesis, energy transfer, and signal transduction.

Inosine 5'-phosphate + NAD⁺ + H₂O → Xanthosine (B1684192) 5'-phosphate + NADH + H⁺

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a crucial regulator of the intracellular guanine nucleotide pool. The mechanism involves a cysteine residue in the active site of IMPDH attacking the purine ring of IMP, followed by a hydride transfer from IMP to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), forming NADH. A subsequent hydrolysis step releases XMP from the enzyme. Due to its critical role in cell proliferation, IMPDH is a target for various therapeutic agents.

The final step in the de novo synthesis of GMP is the conversion of XMP to GMP, a reaction catalyzed by Guanosine Monophosphate Synthetase (GMPS). This enzyme belongs to the glutamine amidotransferase family. The reaction proceeds in two steps, utilizing glutamine as a nitrogen donor and ATP as an energy source.

XMP + Glutamine + ATP + H₂O → GMP + Glutamate (B1630785) + AMP + PPi

GMPS has two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase domain that catalyzes the amination of XMP to form GMP. The ammonia generated is channeled internally from the glutaminase site to the synthetase site. The synthetase domain first activates XMP by adenylation with ATP, forming an XMP-adenylate intermediate. This intermediate then reacts with the channeled ammonia to produce GMP. The hydrolysis of ATP to AMP and pyrophosphate (PPi) drives the reaction forward. GMPS is subject to regulation, ensuring that the synthesis of GMP is coordinated with cellular needs.

| De Novo GMP Synthesis Pathway | |

| Starting Precursor | Inosine Monophosphate (IMP) |

| Step 1 Enzyme | Inosine-5′-monophosphate dehydrogenase (IMPDH) |

| Step 1 Reaction | IMP → Xanthosine Monophosphate (XMP) |

| Step 2 Enzyme | Guanosine Monophosphate Synthetase (GMPS) |

| Step 2 Reaction | XMP → Guanosine Monophosphate (GMP) |

| Final Product | Guanosine Monophosphate (GMP) |

Salvage Pathways and Guanosine Monophosphate Recycling

In addition to de novo synthesis, cells utilize salvage pathways to recycle purine bases and nucleosides from the degradation of nucleic acids. These pathways are less energy-intensive and are crucial for nucleotide homeostasis in many tissues. The salvage pathway for guanine involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which directly converts guanine to GMP. fiveable.menih.govresearchgate.net

Guanine + PRPP → GMP + PPi (PRPP: Phosphoribosyl pyrophosphate; PPi: Pyrophosphate)

Guanosine Monophosphate Reductase (GMPR) is a key enzyme that plays a critical role in maintaining the intracellular balance of adenine and guanine nucleotides. wikipedia.orgsinobiological.com It catalyzes the irreversible, NADPH-dependent reductive deamination of GMP back to IMP. wikipedia.orgsinobiological.com This reaction allows guanine nucleotides to be converted into adenine nucleotides, as IMP can be shunted into the AMP synthesis pathway. wikipedia.org

GMP + NADPH + H⁺ → IMP + NADP⁺ + NH₃

By controlling the conversion of GMP to IMP, GMPR helps regulate the size of the guanylate and adenylate pools. ebi.ac.uknih.gov In humans, two isoforms of this enzyme exist, GMPR1 and GMPR2, which are encoded by the GMPR and GMPR2 genes, respectively. wikipedia.orguniprot.orggenecards.org Both isoforms catalyze the same reaction and are important for nucleotide homeostasis. uniprot.orggenecards.org The expression and activity of GMPR are regulated in response to the cellular concentrations of purine nucleotides.

GMP can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for RNA synthesis, signal transduction (e.g., G-proteins), and as an energy source. This phosphorylation occurs in two sequential steps.

First, GMP is converted to GDP by the enzyme Guanylate Kinase (GK) , which uses ATP as the phosphate (B84403) donor. wikipedia.orgproteopedia.orgprospecbio.com This enzyme is essential for recycling GMP. wikipedia.orgproteopedia.org

GMP + ATP ⇌ GDP + ADP

Next, GDP is converted to GTP by Nucleoside-diphosphate Kinase (NDPK) . wikipedia.orgebi.ac.uk NDPK is not specific to guanine nucleotides and catalyzes the transfer of the terminal phosphate from any nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate. wikipedia.orgebi.ac.ukwikipedia.org

GDP + ATP ⇌ GTP + ADP

These phosphorylation steps are reversible, allowing the cell to maintain a dynamic equilibrium between the different guanosine phosphate species according to its metabolic state and signaling requirements.

| Enzyme | Reaction Catalyzed | Function |

| Guanylate Kinase (GK) | GMP + ATP ⇌ GDP + ADP | Phosphorylation of GMP to GDP wikipedia.orguniprot.org |

| Nucleoside-diphosphate Kinase (NDPK) | GDP + ATP ⇌ GTP + ADP | Phosphorylation of GDP to GTP wikipedia.orguniprot.org |

| GTPase | GTP + H₂O → GDP + Pi | GTP hydrolysis in signaling nih.govwikipedia.org |

| Human Guanylate-Binding Protein (hGBP) | GTP → GDP → GMP | Sequential GTP hydrolysis nih.govnih.gov |

Catabolism and Degradation Dynamics of Guanosine Monophosphate Species

When not reutilized through salvage pathways, guanine nucleotides are degraded. The catabolism of GMP ultimately leads to the production of uric acid, which is excreted. pharmacy180.comegyankosh.ac.in

The degradation process begins with the dephosphorylation of GMP to its corresponding nucleoside, guanosine. This is carried out by 5'-nucleotidases . pharmacy180.comslideshare.net

GMP + H₂O → Guanosine + Pi

Next, Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond of guanosine, releasing the free purine base, guanine, and ribose-1-phosphate. pharmacy180.comwikipedia.org

Guanosine + Pi ⇌ Guanine + Ribose-1-phosphate

Guanine is then deaminated by Guanine Deaminase (also known as guanase) to form xanthine (B1682287). pharmacy180.comwikipedia.org

Guanine + H₂O → Xanthine + NH₃

Finally, Xanthine Oxidase , a key enzyme in purine degradation, catalyzes the oxidation of xanthine to uric acid. pharmacy180.comwikipedia.orgslideshare.net This enzyme also converts hypoxanthine (B114508) (from AMP degradation) to xanthine. pharmacy180.com

Xanthine + H₂O + O₂ → Uric Acid + H₂O₂

This pathway ensures the removal of excess purine nucleotides, preventing their accumulation. egyankosh.ac.innih.gov

Iii. Guanosine Monophosphate Dependent Signaling Pathways and Cellular Regulation

Cyclic Guanosine (B1672433) Monophosphate (cGMP) as a Canonical Second Messenger

Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP) that functions as a crucial second messenger, akin to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgpressbooks.pubmdpi.com It plays a central role in various physiological processes by transducing signals from a variety of intercellular messengers, such as peptide hormones and nitric oxide (NO). nih.govwikipedia.org The binding of these external signals to cell surface receptors or the activation of intracellular enzymes triggers the synthesis of cGMP, which in turn modulates the activity of downstream effector proteins to elicit specific cellular responses. nih.govwikipedia.org These responses are diverse and include the regulation of vascular smooth muscle tone, retinal phototransduction, calcium homeostasis, and neurotransmission. nih.govelsevierpure.com

The synthesis of cGMP from GTP is catalyzed by a family of enzymes known as guanylate cyclases (GCs), also referred to as guanylyl cyclases. nih.govnih.govfrontiersin.org These enzymes are integral to the initiation of cGMP-mediated signaling pathways and exist in two primary isoforms: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). nih.govpressbooks.pubnih.gov While both forms produce the same second messenger, their distinct localization and activation mechanisms allow for spatially and temporally regulated cGMP signaling, leading to different cellular outcomes. nih.gov

Soluble guanylate cyclase (sGC) is a cytosolic enzyme that acts as a primary receptor for nitric oxide (NO), a diffusible signaling molecule. pressbooks.pubnih.govmdpi.com sGC is a heterodimeric protein composed of α and β subunits, with the β subunit containing a heme prosthetic group that is crucial for NO binding. nih.govmdpi.comersnet.org The binding of NO to this heme moiety induces a conformational change in the sGC enzyme, leading to its activation and a subsequent increase in the conversion of GTP to cGMP. nih.goversnet.org This NO-sGC-cGMP pathway is fundamental in numerous physiological processes, including the relaxation of smooth muscle, which leads to vasodilation, and the inhibition of platelet aggregation. nih.govnih.gov

The activity of sGC can be further modulated by compounds known as sGC stimulators and activators. sGC stimulators, such as riociguat, enhance the sensitivity of sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO. ersnet.orgresearchgate.net In contrast, sGC activators target the oxidized or heme-free form of the enzyme, which is insensitive to NO, thereby restoring cGMP production in conditions of oxidative stress. nih.gov

| Component | Description | Key Functions |

|---|---|---|

| Soluble Guanylate Cyclase (sGC) | A cytosolic heterodimeric enzyme with α and β subunits. | Acts as the primary intracellular receptor for nitric oxide (NO). pressbooks.pubnih.govmdpi.com |

| Heme Prosthetic Group | Located on the β subunit of sGC. | Binding site for NO, which triggers a conformational change and enzyme activation. nih.goversnet.org |

| Nitric Oxide (NO) | A diffusible signaling molecule. | Activates sGC, leading to the synthesis of cGMP. pressbooks.pubnih.govmdpi.com |

| sGC Stimulators (e.g., riociguat) | Pharmacological agents. | Enhance sGC sensitivity to NO and can directly stimulate the enzyme. ersnet.orgresearchgate.net |

| sGC Activators | Pharmacological agents. | Target the oxidized or heme-free form of sGC, restoring its activity. nih.gov |

Particulate guanylate cyclases (pGCs) are transmembrane receptors with an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular domain containing the guanylate cyclase catalytic region. nih.govnih.gov These enzymes are activated by the binding of specific peptide hormones to their extracellular domain. elsevierpure.com For instance, guanylate cyclase-A (GC-A) is activated by atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), while guanylate cyclase-B (GC-B) is stimulated by C-type natriuretic peptide (CNP). nih.govresearchgate.net

The regulation of pGC activity is complex. In its basal state, pGC exists as a homo-oligomerized complex. researchgate.net For the receptor to be responsive to ligand binding, key serine or threonine residues within the intracellular kinase homology domain (KHD) must be phosphorylated. researchgate.net Ligand binding to the extracellular domain is thought to induce a conformational change that is transmitted across the membrane, leading to the binding of ATP to the KHD. This interaction with ATP derepresses the catalytic domain, resulting in an increase in cGMP production. researchgate.net Following activation, a desensitization process occurs, which involves a reduction in the affinity for the natriuretic peptide ligand and dephosphorylation of the KHD. researchgate.net

Once synthesized, cGMP exerts its physiological effects by binding to and modulating the activity of specific downstream effector molecules. nih.govmdpi.comnih.gov The primary targets for cGMP include cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). bioone.orgelsevierpure.comnih.gov The specific combination of these effectors within a cell determines the ultimate cellular response to an increase in intracellular cGMP.

Cyclic guanosine monophosphate-dependent protein kinases (PKGs), also known as protein kinase G, are serine/threonine kinases that represent a major class of cGMP effectors. pressbooks.pubwikipedia.orgproteinkinase.biz In mammals, there are two main types of PKG, type I (PKG-I) and type II (PKG-II), which are encoded by separate genes. wikipedia.orgmdpi.com PKG-I exists as two isoforms, Iα and Iβ, which are localized in the cytoplasm, while PKG-II is typically anchored to the plasma membrane. wikipedia.orgmdpi.com

Each PKG subunit has a regulatory domain and a catalytic domain. mdpi.com In the absence of cGMP, the regulatory domain inhibits the catalytic domain. The binding of cGMP to the regulatory domain induces a conformational change that activates the kinase, allowing it to phosphorylate specific substrate proteins on serine and threonine residues. wikipedia.orgnih.gov This phosphorylation event alters the function of the target proteins, thereby mediating the physiological effects of cGMP. nih.govnih.gov For example, PKG plays a crucial role in smooth muscle relaxation by phosphorylating proteins that lead to a decrease in intracellular calcium levels. nih.govwikipedia.org

| PKG Type | Isoforms | Cellular Localization | Key Characteristics |

|---|---|---|---|

| PKG-I | PKG-Iα, PKG-Iβ | Cytoplasm wikipedia.orgmdpi.com | Involved in smooth muscle relaxation and platelet function. wikipedia.orgnih.gov |

| PKG-II | N/A | Plasma Membrane wikipedia.orgmdpi.com | Anchored to the membrane via myristoylation. mdpi.com |

Cyclic nucleotide-gated (CNG) ion channels are another important class of cGMP effectors. nih.govresearchgate.net These channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, including cGMP. wikipedia.orgphysiology.orgguidetopharmacology.org CNG channels are crucial for signal transduction in sensory neurons, particularly in retinal photoreceptors and olfactory sensory neurons. wikipedia.orgphysiology.org

Structurally, CNG channels are tetramers composed of different subunits (alpha and beta). guidetopharmacology.orgtandfonline.com Each subunit contains a cyclic nucleotide-binding domain in its C-terminal region. tandfonline.com The binding of approximately four cGMP molecules to the channel is required for its activation, which causes the channel to open and allow the influx of cations such as sodium (Na+) and calcium (Ca2+). wikipedia.orgstressmarq.com This ion flow leads to a change in the cell's membrane potential, either depolarization or hyperpolarization, which in turn generates a nerve impulse. wikipedia.orgstressmarq.com For instance, in photoreceptor cells, the hydrolysis of cGMP in response to light leads to the closure of CNG channels, resulting in hyperpolarization and the signaling of light perception. wikipedia.org

Phosphodiesterase (PDE) Regulation of cGMP Levels

The intracellular concentration of cyclic guanosine monophosphate (cGMP) is meticulously controlled by a balance between its synthesis by guanylyl cyclases and its degradation. nih.gov The breakdown of cGMP into the inactive 5'-guanosine monophosphate (5'-GMP) is catalyzed by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). nih.govbrieflands.com These enzymes play a critical role in modulating the amplitude, duration, and spatial localization of cGMP signaling. nih.gov By hydrolyzing the 3',5'-cyclic phosphodiester bond of cGMP, PDEs terminate its signaling functions, thereby regulating a vast array of physiological processes, including smooth muscle contraction and relaxation, visual signal transduction, and platelet aggregation. nih.govnih.gov

The PDE superfamily is divided into 11 distinct families based on their amino acid sequence, substrate specificity, and pharmacological properties. nih.govnih.gov These families can be broadly categorized into three groups: those specific for cAMP (PDE4, PDE7, PDE8), those specific for cGMP (PDE5, PDE6, PDE9), and dual-specificity enzymes that can hydrolyze both cAMP and cGMP (PDE1, PDE2, PDE3, PDE10, PDE11). nih.govbrieflands.comnih.gov This diversity allows for precise and compartmentalized regulation of cyclic nucleotide signaling within different cell types and subcellular domains. oup.com

Certain PDE families exhibit high selectivity for cGMP, playing specialized roles in cGMP-mediated pathways.

Phosphodiesterase 5 (PDE5): PDE5 is a key enzyme that specifically hydrolyzes cGMP and is prominently found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature. wikipedia.orgnih.govpatsnap.com Its inhibition leads to an increase in intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation. mdpi.com This mechanism is the basis for the therapeutic action of PDE5 inhibitors like sildenafil, tadalafil, and vardenafil (B611638) in treating erectile dysfunction and pulmonary arterial hypertension. nih.govnih.govpatsnap.com The activity of PDE5 itself can be allosterically activated by cGMP binding to a regulatory GAF A domain, creating a feedback mechanism. ahajournals.orgahajournals.org

Phosphodiesterase 6 (PDE6): The PDE6 isozyme is crucial for vision. ahajournals.org Located in the rod and cone photoreceptor cells of the retina, it is a central component of the phototransduction cascade. ahajournals.orgmdpi.com In response to light, an activated G-protein (transducin) stimulates PDE6 activity, leading to the rapid hydrolysis of cGMP. ahajournals.org This reduction in cGMP concentration causes the closure of cGMP-gated ion channels, resulting in hyperpolarization of the photoreceptor cell membrane and the transmission of a neural signal. mdpi.com

Phosphodiesterase 9 (PDE9): PDE9 is a high-affinity, cGMP-specific phosphodiesterase. ahajournals.org Its high affinity for cGMP suggests it may be involved in regulating signaling pathways that are sensitive to small fluctuations in basal cGMP concentrations. ahajournals.org

Table 1: Overview of cGMP-Specific Phosphodiesterases

| PDE Family | Key Characteristics | Primary Functions & Tissues |

|---|---|---|

| PDE5 | Specifically hydrolyzes cGMP. nih.govnih.govahajournals.org Allosterically activated by cGMP binding to GAF domains. ahajournals.orgahajournals.org Target of inhibitors like sildenafil. nih.govwikipedia.orgnih.gov | Regulation of smooth muscle tone in corpus cavernosum and pulmonary arteries. nih.govahajournals.org |

| PDE6 | Integral to the visual phototransduction cascade. ahajournals.org Activated by the G-protein transducin in response to light. ahajournals.org | Hydrolyzes cGMP in retinal rod and cone cells to mediate vision. ahajournals.orgmdpi.com |

| PDE9 | High-affinity enzyme specific for cGMP. nih.govahajournals.org | Regulation of cGMP in various tissues, potentially modulating pathways sensitive to low cGMP levels. ahajournals.org |

Several PDE families have the capacity to hydrolyze both cGMP and cAMP, allowing for complex cross-talk between these two critical second messenger pathways. nih.govbrieflands.com The relative activity of these enzymes towards each substrate can be influenced by their respective intracellular concentrations and specific regulatory mechanisms.

Phosphodiesterase 1 (PDE1): This family of enzymes is dependent on calcium and calmodulin for its activity. oup.comahajournals.org When intracellular calcium levels rise, calmodulin binds to and activates PDE1, leading to the breakdown of both cGMP and cAMP. ahajournals.org This links calcium signaling pathways with the regulation of cyclic nucleotide levels.

Phosphodiesterase 2 (PDE2): PDE2 is unique in that its hydrolytic activity is allosterically stimulated by cGMP. oup.com When cGMP binds to the regulatory GAF domains of PDE2, the enzyme's ability to hydrolyze cAMP is increased. oup.com This creates a negative feedback loop where an increase in cGMP can lead to a decrease in cAMP, representing a direct point of interaction between the two signaling pathways.

Phosphodiesterase 3 (PDE3): In contrast to PDE2, PDE3 is competitively inhibited by cGMP. ahajournals.org Although PDE3 primarily hydrolyzes cAMP, cGMP can bind to the catalytic site with high affinity without being efficiently hydrolyzed, thereby preventing cAMP breakdown. ahajournals.org This allows for signals that elevate cGMP to also potentiate cAMP-mediated effects by protecting cAMP from degradation.

Table 2: Selected Dual-Specificity Phosphodiesterases Regulating cGMP

| PDE Family | Key Characteristics | Mechanism of Action on cGMP/cAMP |

|---|---|---|

| PDE1 | Calcium/Calmodulin-dependent. oup.comahajournals.org | Activated by increased intracellular Ca2+, hydrolyzes both cAMP and cGMP. ahajournals.org |

| PDE2 | Allosterically stimulated by cGMP. oup.com | cGMP binding increases the hydrolysis of cAMP, linking the two pathways. oup.com |

| PDE3 | Competitively inhibited by cGMP. ahajournals.org | cGMP binding prevents the hydrolysis of cAMP, thus increasing cAMP signaling. nih.govahajournals.org |

Guanosine Monophosphate's Direct Roles in Nucleic Acid Metabolism

Guanosine monophosphate (GMP) is a fundamental biomolecule essential for the storage and expression of genetic information. wikipedia.orgyoutube.com As a ribonucleotide, it serves as one of the four primary building blocks for the synthesis of ribonucleic acid (RNA) and also acts as a critical metabolic precursor for the synthesis of deoxyribonucleic acid (DNA). wikipedia.orgyoutube.com

Guanosine monophosphate is a monomeric unit used in the enzymatic synthesis of RNA. wikipedia.orgacs.org During the process of transcription, RNA polymerases catalyze the formation of phosphodiester bonds, incorporating GMP from its triphosphate form (GTP) into the elongating RNA strand according to the sequence dictated by a DNA template. youtube.com This incorporation is fundamental to the synthesis of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), each playing a vital role in protein synthesis and other cellular functions.

While GMP itself is not directly incorporated into DNA, it is an essential precursor for the synthesis of deoxyguanosine triphosphate (dGTP), the form of guanine (B1146940) nucleotide used by DNA polymerases. nih.gov The metabolic pathway involves the phosphorylation of GMP to guanosine diphosphate (B83284) (GDP). Subsequently, the enzyme ribonucleotide reductase catalyzes the reduction of the ribose sugar in GDP to deoxyribose, forming deoxyguanosine diphosphate (dGDP). This is then phosphorylated to dGTP, which can be incorporated into the new DNA strand during replication. nih.gov Therefore, the cellular pool of GMP is a critical starting point for ensuring an adequate supply of the necessary building blocks for accurate DNA synthesis.

Intracellular Guanosine Nucleotide Pool Homeostasis and Regulation

The maintenance of a stable and balanced intracellular pool of guanosine nucleotides (GMP, GDP, and GTP) is critical for normal cellular function, impacting processes from nucleic acid synthesis to signal transduction. nih.govfrontiersin.org This homeostasis is achieved through a dynamic interplay between de novo synthesis pathways, which build purines from simpler precursors, and salvage pathways, which recycle nucleobases and nucleosides from the degradation of nucleic acids. nih.govresearchgate.net

The salvage pathway efficiently reclaims guanine and guanosine from extracellular sources or intracellular turnover, converting them back into GMP through the action of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net This recycling mechanism is crucial for cellular energetics and the maintenance of nucleotide pools. The regulation of these pools is tightly controlled; for instance, supplementation with external guanine or guanosine can significantly increase intracellular levels of guanylate nucleotides while concurrently decreasing adenylate (ATP, ADP, AMP) nucleotide pools, demonstrating the intricate feedback and control mechanisms that govern nucleotide metabolism. nih.gov Disruptions in this delicate balance can affect cell proliferation and viability. nih.govjst.go.jp

Specific Physiological and Cellular Processes Influenced by Guanosine Monophosphate Signaling

The influence of cGMP signaling extends to numerous specific cellular functions, demonstrating its importance as a versatile regulator of cellular homeostasis and response to external stimuli.

Guanosine monophosphate signaling is a key regulator of fundamental cellular processes, including proliferation, survival, and differentiation. The nitric oxide (NO)-cGMP pathway, in particular, has been shown to modulate cell growth and differentiation in various cell types.

In vascular smooth muscle cells, cGMP exerts an anti-proliferative effect. It can delay the transition from the G1 to the S phase of the cell cycle, effectively slowing down cell division. This is achieved by inhibiting the expression of key cell cycle proteins like cyclin D1 and the activation of cyclin-dependent kinase 4 (cdk4).

In the context of stem cells, the NO-cGMP pathway is implicated in guiding their differentiation into various lineages. Manipulation of intracellular cGMP levels can influence the developmental fate of stem cells, such as promoting their differentiation into myocardial cells or neurons. For instance, some compounds have been shown to induce differentiation of mouse embryonic stem cells into cardiomyocytes by elevating the ratio of cAMP to cGMP and upregulating NO generation.

The role of cGMP in trophoblast differentiation provides another example of its regulatory function. Studies have shown that cGMP enhances the differentiation of cytotrophoblasts into syncytiotrophoblasts, a crucial process in placental development, without affecting their proliferation. This is in contrast to the cAMP pathway, which promotes both differentiation and proliferation.

Table 1: Effects of cGMP Signaling on Cell Cycle and Differentiation

| Cell Type | Effector Pathway | Key Molecular Targets | Observed Effect |

| Vascular Smooth Muscle Cells | NO/cGMP | Cyclin D1, Cdk4 | Inhibition of proliferation, delay in G1/S phase transition |

| Embryonic Stem Cells | NO/cGMP | Varies by lineage | Promotion of differentiation (e.g., into cardiomyocytes) |

| Trophoblasts | NO/cGMP | hCG expression | Enhancement of differentiation without affecting proliferation |

The role of guanosine monophosphate in cellular apoptosis (programmed cell death) and survival is complex and highly context-dependent, with cGMP signaling exhibiting both pro-apoptotic and anti-apoptotic effects in different cell types.

In some cancer cell lines, such as human breast cancer and head and neck squamous cell carcinoma, activation of the cGMP/PKG pathway is recognized as an endogenous apoptotic pathway. nih.gov For example, cGMP-dependent protein kinase I (cGK-I) can promote apoptosis by phosphorylating and hyperactivating Death-Associated Protein Kinase 2 (DAPK2), a Ca2+/calmodulin-regulated kinase involved in cell death. nih.gov Similarly, suppressing the cGMP-degrading enzyme PDE5 in renal cell carcinoma cells leads to an accumulation of cGMP, which in turn inhibits proliferation and induces apoptosis through a PKG-dependent mechanism. nih.gov

Conversely, in other contexts, cGMP signaling can be protective and promote cell survival. In human macrophages, for instance, the cGMP pathway has been shown to protect against apoptosis induced by peroxynitrite. researchgate.net In some neuronal cell types, excessive activation of PKG can lead to cell death, yet the NO-sGC-cGMP pathway is also noted to have protective effects in conditions like stroke by promoting vasodilation and reducing neuronal injury. The ultimate outcome of cGMP signaling on cell fate appears to depend on the specific cellular environment, the magnitude and duration of the cGMP signal, and the downstream effectors present in the cell. mdpi.com

Table 2: Dichotomous Role of cGMP in Apoptosis

| Cell Type | cGMP Signaling Effect | Proposed Mechanism |

| Breast Cancer Cells (MCF-7) | Pro-apoptotic | cGK-I phosphorylates and activates DAPK2 nih.gov |

| Renal Carcinoma Cells (OS-RC-2) | Pro-apoptotic | PKG activation leads to downregulation of Cyclin D1 nih.gov |

| Human Macrophages | Anti-apoptotic | Attenuation of peroxynitrite-induced apoptosis researchgate.net |

| Certain Neuronal Cells | Pro-apoptotic (excessive) / Protective | Excessive PKG activation can be cytotoxic; pathway can also be neuroprotective mdpi.com |

Within the central nervous system, cGMP is a critical second messenger that modulates a wide range of neuronal functions essential for brain health. wikipedia.org The NO-sensitive guanylyl cyclase (sGC)/cGMP/PKG pathway is integral to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govpressbooks.pub

This pathway influences both long-term potentiation (LTP) and long-term depression (LTD), which are processes that strengthen or weaken synapses, respectively. pressbooks.pub For instance, in the hippocampus, cerebellum, and amygdala, cGMP signaling modulates long-term changes in synaptic activity. nih.gov It can control the efficacy of neurotransmitter release from the presynaptic terminal and regulate the insertion or removal of receptors, such as AMPA receptors, at the postsynaptic membrane. pressbooks.pub

Furthermore, cGMP signaling is involved in neurogenesis, the process of generating new neurons. wikipedia.org Enhancing cGMP levels, either by stimulating guanylyl cyclase or inhibiting phosphodiesterases, has been shown to promote neurogenesis and synaptic plasticity in brain regions like the hippocampus. wikipedia.org The pathway also plays a role in neuronal development by influencing axonal guidance and dendritic branching through the regulation of cytoskeletal proteins.

One of the most well-characterized functions of cGMP is its role in mediating smooth muscle relaxation, which is fundamental to the regulation of vascular tone and blood flow. nih.govnih.gov The canonical pathway involves nitric oxide (NO), often released from endothelial cells, diffusing into adjacent vascular smooth muscle cells (VSMCs). nih.gov

Inside the VSMC, NO activates soluble guanylyl cyclase (sGC), leading to a rapid increase in cGMP synthesis. nih.govahajournals.org This elevation in cGMP primarily activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several target proteins to orchestrate relaxation through two main mechanisms: nih.govphysiology.orgphysiology.org

Reduction of Intracellular Calcium ([Ca2+]i): PKG activation promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances its extrusion from the cell. It also inhibits Ca2+ influx through L-type calcium channels. researchgate.net Lowering cytosolic Ca2+ levels prevents the activation of myosin light-chain kinase, a key enzyme for contraction.

Decreased Calcium Sensitivity: The cGMP/PKG pathway can also desensitize the contractile machinery to Ca2+. This may involve the activation of myosin light chain phosphatase, which dephosphorylates the myosin light chains, promoting relaxation even at a given Ca2+ concentration. researchgate.net

This signaling cascade results in vasodilation, the widening of blood vessels, which lowers blood pressure and increases blood flow. wikipedia.orgahajournals.org

In the vertebrate retina, cGMP plays a pivotal and indispensable role in phototransduction—the process of converting light into a neuronal signal. imrpress.comnih.govnih.gov This process occurs in the outer segments of photoreceptor cells (rods and cones).

In the dark, the concentration of cGMP within the photoreceptor is high. nih.gov This high level of cGMP binds to and keeps open cyclic nucleotide-gated (CNG) ion channels in the cell's outer membrane. wikipedia.org The opening of these channels allows an inward flow of positively charged ions (Na+ and Ca2+), known as the "dark current," which keeps the photoreceptor cell in a relatively depolarized state. nih.gov

When light strikes the eye, it is absorbed by rhodopsin molecules in the photoreceptor discs. wikipedia.org This triggers a conformational change in rhodopsin, which in turn activates a G-protein called transducin. Activated transducin then stimulates a highly active cGMP-specific phosphodiesterase (PDE6). wikipedia.org PDE6 rapidly hydrolyzes cGMP to 5'-GMP, causing a sharp drop in the intracellular cGMP concentration. researchgate.netnih.gov

This decrease in cGMP leads to the closure of the CNG channels. wikipedia.org The cessation of the inward dark current causes the cell membrane to hyperpolarize (become more negative). This hyperpolarization is the electrical signal that is transmitted to downstream neurons, ultimately sending visual information to the brain. wikipedia.org The precise regulation of cGMP levels is therefore essential for both detecting light and adapting to different levels of illumination. imrpress.comnih.gov

In some animals, particularly cephalopods like squid and cuttlefish, cGMP signaling is involved in the rapid color changes used for camouflage and communication. These color changes are mediated by complex organs called chromatophores, which consist of a pigment-filled sac surrounded by radial muscle fibers.

Research in the cuttlefish Sepia officinalis has outlined a model where the neurotransmitter glutamate (B1630785) initiates chromatophore expansion through a pathway involving NO and cGMP. researchgate.net The process begins with the release of glutamate at the neuromuscular junction, which activates NMDA receptors on the muscle fibers. This leads to a prolonged influx of Ca2+, which activates nitric oxide synthase (NOS) to produce NO.

The newly synthesized NO then diffuses and activates soluble guanylyl cyclase (sGC) in the muscle, resulting in the production of cGMP. researchgate.net This increase in cGMP is proposed to induce the formation of cyclic ADP ribose, which then triggers the release of Ca2+ from intracellular stores (the endoplasmic reticulum). This final surge in cytosolic Ca2+ causes the radial muscle fibers to contract, stretching the pigment sac and expanding the chromatophore, thus making the pigment visible on the skin surface. researchgate.net

Immunological Responses via the Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS)-STING Pathway

The cyclic Guanosine Monophosphate-Adenosine Monophosphate (cGAMP) Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system that detects the presence of DNA in the cytoplasm, a signal often associated with cellular damage or infection. wikipedia.org Guanosine monophosphate, as a constituent of Guanosine Triphosphate (GTP), is integral to the initiation of this signaling cascade. The pathway serves as a critical surveillance mechanism against viral and bacterial pathogens, and its dysregulation is implicated in autoimmune diseases and cancer. bohrium.comfrontiersin.org

The process begins when the enzyme cGAS, a key nucleic acid sensor, recognizes and binds to double-stranded DNA (dsDNA) present in the cytosol. mdpi.comnih.gov This DNA can originate from various sources, including DNA viruses, retroviruses, intracellular bacteria, or endogenous sources like damaged mitochondria or unstable nuclei. wikipedia.orgnih.govnih.gov Upon binding to dsDNA, cGAS undergoes a conformational change and becomes catalytically active. nih.gov In its activated state, cGAS utilizes cytosolic Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP) as substrates to synthesize the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP). mdpi.comnih.gov

This newly synthesized cGAMP is the crucial link that propagates the signal downstream. It binds directly to the STING protein, an adaptor molecule anchored in the membrane of the endoplasmic reticulum (ER). nih.govnih.gov The binding of cGAMP induces a significant conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. researchgate.netyoutube.com

Once at the Golgi, activated STING serves as a scaffold to recruit and activate other signaling proteins. A key event is the recruitment of TANK-binding kinase 1 (TBK1). nih.govresearchgate.net TBK1, upon activation, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). wikipedia.org This phosphorylation causes IRF3 to form dimers, which then translocate into the nucleus. youtube.comdrpress.org Concurrently, the STING pathway can also lead to the activation of the NF-κB transcription factor. wikipedia.orgfrontiersin.org

Inside the nucleus, both IRF3 dimers and activated NF-κB bind to the promoter regions of specific genes, driving the transcription of a host of immune-related molecules. drpress.org The most prominent among these are the type I interferons (IFN-α and IFN-β) and various other pro-inflammatory cytokines and chemokines. bohrium.comfrontiersin.org The secretion of these molecules from the cell initiates a broad immunological response designed to combat the perceived threat. Type I interferons can act in an autocrine or paracrine manner to establish an antiviral state in surrounding cells, enhance the activity of other immune cells like natural killer (NK) cells, and promote the maturation of dendritic cells, thereby bridging the innate and adaptive immune responses. researchgate.netfrontiersin.org

The activation of this pathway underscores a critical role for guanosine-derived molecules in initiating potent immunological defenses against cytosolic DNA, highlighting its importance in host defense and cellular homeostasis. bohrium.com

Table 1: Key Molecular Components of the cGAS-STING Signaling Pathway

| Component Category | Molecule Name | Function in the Pathway |

| DNA Sensor | Cyclic GMP-AMP Synthase (cGAS) | Recognizes and binds to cytosolic double-stranded DNA. mdpi.com |

| Substrates | Guanosine Triphosphate (GTP) & Adenosine Triphosphate (ATP) | Utilized by activated cGAS to synthesize the second messenger cGAMP. nih.gov |

| Second Messenger | Cyclic GMP-AMP (cGAMP) | Binds to and activates the STING protein. bohrium.comfrontiersin.org |

| Adaptor Protein | Stimulator of Interferon Genes (STING) | Translocates from the ER to the Golgi upon activation, serving as a scaffold for downstream kinases. nih.govresearchgate.net |

| Kinase | TANK-binding kinase 1 (TBK1) | Recruited by activated STING; phosphorylates and activates IRF3. nih.gov |

| Transcription Factors | Interferon Regulatory Factor 3 (IRF3) & Nuclear Factor-κB (NF-κB) | Translocate to the nucleus upon activation to induce the expression of type I interferons and pro-inflammatory cytokines. wikipedia.orgfrontiersin.org |

Table 2: Immunological Outcomes of cGAS-STING Pathway Activation

| Trigger / Context | Primary Cellular Source of DNA | Key Cytokines Produced | Primary Immunological Consequence |

| DNA Virus Infection | Viral genomic DNA | Type I Interferons (IFN-α, IFN-β), Pro-inflammatory cytokines | Establishment of an antiviral state; activation of NK cells and adaptive immunity. wikipedia.orgdrpress.org |

| Bacterial Infection | Bacterial genomic DNA, cyclic dinucleotides | Type I Interferons, TNF-α, IL-6 | Promotion of autophagy and clearance of intracellular bacteria. nih.gov |

| Cancer / Genomic Instability | Micronuclei, damaged self-DNA | Type I Interferons, CXCL10 | Recruitment of cytotoxic T cells into the tumor microenvironment, promoting anti-tumor immunity. bohrium.comfrontiersin.org |

| Autoimmunity (e.g., Lupus) | Mislocalized self-DNA from dying cells | Type I Interferons | Chronic inflammation and contribution to autoimmune pathology due to aberrant activation. drpress.org |

| Cellular Senescence | Cytoplasmic chromatin fragments | Senescence-Associated Secretory Phenotype (SASP) factors | Reinforcement of the senescent state and communication with the tissue microenvironment. bohrium.comfrontiersin.org |

Iv. Pathophysiological Implications and Therapeutic Research Paradigms of Guanosine Monophosphate and Its Derivatives

Cardiovascular System Disorders

The cGMP signaling pathway is a critical regulator of cardiovascular homeostasis. Dysregulation of this pathway is implicated in a range of cardiovascular diseases, including heart failure. The primary activators of cGMP production are the nitric oxide (NO)-soluble guanylate cyclase (sGC) system and the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) system. Both of these systems are often impaired in heart failure, making the augmentation of cGMP signaling a rational therapeutic goal.

Myocardial Remodeling and Fibrosis

Myocardial remodeling refers to alterations in the heart's size, shape, and function in response to pathological stress, often leading to interstitial fibrosis and impaired cardiac function. The cGMP pathway, through its primary effector protein kinase G (PKG), plays a significant role in counteracting these maladaptive processes.

Enhanced cGMP signaling has been shown to have both anti-hypertrophic and anti-fibrotic properties. For instance, C-type natriuretic peptide (CNP), which activates the guanylyl cyclase-B (GC-B) receptor to produce cGMP, can prevent the proliferative and pro-migratory effects of angiotensin II and TGF-β on cardiac fibroblasts. Studies using mice with a fibroblast-specific deletion of GC-B demonstrated enhanced cardiac fibrosis and hypertrophy in response to pressure overload, highlighting the protective role of this pathway.

One of the key mechanisms by which cGMP/PKG signaling mitigates cardiac stiffness is through the phosphorylation of the sarcomeric protein titin. This phosphorylation reduces the passive tension of cardiomyocytes, which can become elevated in conditions like heart failure with preserved ejection fraction (HFpEF). Myocardial biopsies from HFpEF patients have shown lower PKG and cGMP activity, which correlates with higher myocardial resting tension.

| Mediator | Effect on Cardiac Fibroblasts | Signaling Pathway | Outcome |

|---|---|---|---|

| C-type Natriuretic Peptide (CNP) | Inhibits proliferation and migration | GC-B/cGMP/PKG | Anti-fibrotic |

| Angiotensin II | Stimulates proliferation and differentiation | AT1 Receptor | Pro-fibrotic |

| TGF-β | Stimulates differentiation to myofibroblasts | TGF-β Receptor | Pro-fibrotic |

Ischemia-Reperfusion Injury Mechanisms

Ischemia-reperfusion (I/R) injury is a significant complication of treatments for acute myocardial infarction, where the restoration of blood flow paradoxically causes further damage to the heart muscle. The cGMP/PKG signaling pathway is a crucial endogenous cardioprotective mechanism against I/R injury.

Research indicates that myocardial cGMP levels increase during ischemia, and this elevation is further augmented by protective strategies like ischemic preconditioning and postconditioning. The protective effects are mediated through several downstream targets. For example, the NO-sensitive guanylyl cyclase/cGMP/PKG pathway has been shown to provide protection against I/R injury. This protection involves the activation of mitochondrial ATP-sensitive K+ (mitoKATP) channels and the reduction of reactive oxygen species (ROS) production.

Furthermore, cGMP signaling helps to mitigate the cytosolic Ca2+ overload that occurs during reperfusion, a key trigger of cell death and hypercontracture. By activating PKG, cGMP can enhance the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) via phosphorylation of its regulatory protein, phospholamban. This action improves Ca2+ re-uptake into the sarcoplasmic reticulum, thereby reducing cytosolic Ca2+ levels and protecting cardiomyocytes from reoxygenation-induced injury.

Therapeutic Modulation of cGMP Pathway in Heart Failure

Given the impaired cGMP signaling in heart failure, several therapeutic strategies have been developed to augment this pathway. These approaches aim to either increase cGMP synthesis or decrease its degradation.

Strategies to Enhance cGMP Synthesis:

Soluble Guanylate Cyclase (sGC) Stimulators and Activators: Conventional nitrovasodilators have long been used to stimulate sGC, but their use is limited by the development of tolerance. Newer, NO-independent sGC stimulators and activators can enhance cGMP production even in the presence of endothelial dysfunction and oxidative stress, which are common in heart failure.

Natriuretic Peptide (NP) Analogs: Administration of synthetic versions of natriuretic peptides like ANP and BNP, or designer peptides, can directly activate particulate guanylate cyclases to increase cGMP levels.

Strategies to Inhibit cGMP Degradation:

Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that break down cyclic nucleotides. PDE5, in particular, hydrolyzes cGMP derived from the NO-sGC pathway. Inhibition of PDE5 has been shown to augment cGMP signaling and exert protective effects in the heart.

Neprilysin Inhibitors: Neprilysin is an enzyme that degrades endogenous natriuretic peptides. By inhibiting neprilysin, drugs like sacubitril (B1662468) increase the bioavailability of NPs, thereby enhancing the activity of the NP-pGC-cGMP pathway.

| Therapeutic Strategy | Mechanism of Action | Target Molecule/Pathway |

|---|---|---|

| sGC Stimulators/Activators | Increase cGMP synthesis | Soluble Guanylate Cyclase (sGC) |

| NP Analogs | Increase cGMP synthesis | Particulate Guanylate Cyclase (pGC) |

| PDE5 Inhibitors | Decrease cGMP degradation | Phosphodiesterase 5 (PDE5) |

| Neprilysin Inhibitors | Increase availability of natriuretic peptides | Neprilysin |

Neurological and Neurodegenerative Conditions

The guanine-based purinergic system, which includes guanosine (B1672433) and its nucleotides (GMP, GDP, GTP), plays a significant neuromodulatory role in the central nervous system (CNS). Disruptions in this system are increasingly being linked to the pathophysiology of various neurological disorders.

Role in Major Depressive Disorder Pathophysiology

Major Depressive Disorder (MDD) is hypothesized to involve deficits in neuroplasticity and synaptic transmission. While the cAMP signaling pathway has been extensively studied in this context, emerging evidence suggests the cGMP signaling cascade is also involved in MDD and the action of antidepressants. cGMP acts as a second messenger in the brain, amplifying signals at postsynaptic receptors and leading to changes in gene expression and neuronal responses.

Clinical studies have indicated alterations in the purinergic system in individuals with MDD. For instance, some research has reported decreased serum levels of guanosine in MDD patients compared to healthy controls. This finding, coupled with reports of increased uric acid (a purine (B94841) degradation product) in MDD, suggests a potential hyperactivity of the purine degradation cycle in this disorder. Preclinical studies have also shown that guanosine itself can exhibit antidepressant-like effects in animal models.

Neuroprotective Strategies Targeting Guanosine Metabolism

Guanosine has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and neurodegenerative diseases, including ischemia, Parkinson's disease, and Alzheimer's disease. These protective actions are multifaceted and involve the modulation of several key cellular pathways.

One of the primary mechanisms of guanosine-mediated neuroprotection is the mitigation of glutamate (B1630785) excitotoxicity. During events like ischemia, excessive glutamate accumulates in the synapse, leading to neuronal damage. Guanosine has been shown to counteract this by stimulating glutamate uptake, partly through the activation of protein kinase C (PKC) and MAPK/ERK signaling pathways.

Guanosine also exerts potent anti-inflammatory and antioxidant effects. It can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase. In models of Alzheimer's disease, guanosine protected neuroblastoma cells from β-amyloid-induced apoptosis and ROS production. The neuroprotective effects of guanosine are thought to be mediated through its interaction with various cellular targets, including adenosine (B11128) A1 and A2A receptors, and the activation of pro-survival signaling cascades like PI3K/Akt and MEK/ERK.

| Neuroprotective Mechanism of Guanosine | Associated Signaling Pathways | Experimental Model |

|---|---|---|

| Reduction of Glutamate Excitotoxicity | PI3K/Akt, PKC, MAPK/ERK | In vitro ischemia models |

| Antioxidant Effects | Increased SOD and GSH levels | β-amyloid-induced toxicity |

| Anti-inflammatory Action | Inhibition of NF-κB activation | Mitochondrial dysfunction models |

| Trophic Effects | Modulation of Adenosine Receptors | Neuronal cell cultures |

Oncological Research and Antineoplastic Applications.

Guanosine monophosphate synthetase (GMPS) is an essential enzyme in the de novo biosynthesis of purine nucleotides, catalyzing the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine monophosphate (GMP). biorxiv.org This pathway is critical for rapidly proliferating cells, including cancer cells, to meet their demand for nucleic acid synthesis. biorxiv.org Consequently, GMPS has emerged as a significant target in oncological research.

Research has specifically highlighted the role of GMPS in cervical cancer (CC) progression. The expression level of GMPS in cervical cancer tissues is significantly higher compared to adjacent non-cancerous tissues. nih.govnih.gov Evidence suggests a successive and gradual increase in GMPS expression from normal cervical tissues to cervical intraepithelial neoplasia and finally to cervical cancer tissues. nih.gov This upregulation of GMPS is believed to mediate cervical cancer progression by inhibiting the apoptosis of cancer cells through the Stat3/P53 pathway. nih.govnih.gov Knockdown of GMPS in cervical cancer cell lines has been shown to decrease cell proliferation and clonal formation ability, and to induce apoptosis. nih.govnih.gov Furthermore, in animal models, the knockdown of GMPS in tumor cells resulted in a significantly slower tumor growth rate. nih.govspandidos-publications.com These findings collectively suggest that GMPS may serve as a marker for unfavorable prognosis in cervical cancer and represents a potential therapeutic target. nih.govspandidos-publications.com

| Cancer Type | Role of GMPS | Key Findings |

| Cervical Cancer | Promotes progression | Significantly higher expression in tumor tissues; inhibits apoptosis via Stat3/P53 pathway. nih.govnih.gov |

| Prostate Cancer | Associated with progression | High expression correlates with lower survival rates; inhibition blocks glutamine metabolism and growth. biorxiv.orgnih.gov |

| Melanoma | Drives invasion | Overexpressed in metastatic melanoma; inhibition suppresses invasion and tumorigenicity. biorxiv.orgmedchemexpress.cn |

Guanosine monophosphate reductase (GMPR) is another key enzyme in purine metabolism, responsible for the irreversible NADPH-dependent deamination of GMP to inosine (B1671953) monophosphate (IMP). nih.gov In the context of cancer, GMPR has been identified as a suppressor of invasion, particularly in melanoma. nih.gov

Studies have shown that the expression of GMPR is downregulated in the invasive stages of human melanoma. nih.gov This downregulation is significant as GMPR plays a crucial role in controlling the intracellular levels of guanosine triphosphate (GTP). nih.govnih.gov By depleting intracellular GTP pools, GMPR downregulates the activity of several GTP-bound (active) Rho-GTPases, which are critical regulators of the actin cytoskeleton and are heavily involved in cell motility and invasion. nih.gov The suppression of these Rho-GTPases by GMPR inhibits the ability of melanoma cells to form invadopodia, degrade the extracellular matrix, and invade surrounding tissues. nih.gov

Loss-of-function and gain-of-function experiments have confirmed the role of GMPR in suppressing cancer cell invasion. nih.gov Pharmacological inhibition of de novo GTP biosynthesis has been shown to suppress the invasion of melanoma cells and cells from other cancer types. Conversely, the addition of exogenous guanosine increases their invasive capabilities. nih.gov These findings establish a clear link between guanosine metabolism, regulated by GMPR, and Rho-GTPase-dependent cancer cell invasion, identifying GMPR as a suppressor of melanoma invasion. nih.gov

| Enzyme | Function in Purine Metabolism | Role in Cancer Invasion | Mechanism of Action |

| GMPR | Converts GMP to IMP | Suppressor | Depletes intracellular GTP pools, leading to downregulation of active Rho-GTPases. nih.govnih.gov |

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of cellular damage or infection. nih.govrupress.org This pathway has garnered significant attention in the field of tumor immunotherapy due to its ability to trigger potent anti-tumor immune responses. frontiersin.orgthno.orgnih.gov

The process begins when cGAS, a cytosolic DNA sensor, binds to double-stranded DNA (dsDNA) that may be present in the cytoplasm of cancer cells due to genomic instability. nih.govrupress.org Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) from ATP and GTP. nih.govnih.govwikipedia.org

This 2',3'-cGAMP then binds to and activates the STING protein, which is located on the endoplasmic reticulum. rupress.orgnih.govfrontiersin.org The activation of STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. frontiersin.orgthno.orgwikipedia.org These cytokines play a crucial role in orchestrating an anti-tumor immune response by promoting the maturation and activation of dendritic cells, which are essential for priming tumor-specific T cells. nih.govnih.gov The activated T cells can then recognize and kill cancer cells. frontiersin.orgnih.gov

The immunotherapeutic potential of the cGAS-STING pathway is being actively explored through the development of STING agonists. thno.orgnih.gov These agonists, which include synthetic cyclic dinucleotides like 2',3'-cGAMP, can be used to directly activate the pathway and stimulate an anti-tumor immune response. thno.orgnih.gov

| Pathway Component | Function | Role in Tumor Immunotherapy |

| cGAS | Cytosolic DNA sensor | Recognizes tumor-derived cytosolic DNA. nih.govrupress.org |

| 2',3'-cGAMP | Second messenger | Synthesized by cGAS and activates STING. nih.govnih.govwikipedia.org |

| STING | Adaptor protein | Initiates signaling cascade leading to interferon production. rupress.orgnih.govfrontiersin.org |